molecular formula C7H5BrN2O4 B2509673 Methyl 2-bromo-3-nitropyridine-4-carboxylate CAS No. 1379365-85-1

Methyl 2-bromo-3-nitropyridine-4-carboxylate

Cat. No.: B2509673
CAS No.: 1379365-85-1
M. Wt: 261.031
InChI Key: QRJJWDZQRDIOSE-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-nitropyridine-4-carboxylate (C₇H₅BrN₂O₄) is a pyridine derivative featuring a bromine atom at position 2, a nitro group at position 3, and a methyl carboxylate ester at position 4. This compound is of significant interest in medicinal and organic chemistry due to its electron-deficient aromatic ring, which enhances reactivity in substitution and coupling reactions.

Properties

IUPAC Name

methyl 2-bromo-3-nitropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O4/c1-14-7(11)4-2-3-9-6(8)5(4)10(12)13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJJWDZQRDIOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379365-85-1
Record name methyl 2-bromo-3-nitropyridine-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3-nitropyridine-4-carboxylate can be synthesized through several methods. One common method involves the bromination of 2-methoxy-4-methyl-3-nitropyridine. The reaction typically involves the addition of bromine to a solution of 2-methoxy-4-methyl-3-nitropyridine in acetic acid, followed by heating the mixture to 80°C for 12 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-nitropyridine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 2-bromo-3-nitropyridine-4-carboxylate shows promise in drug discovery due to its ability to interact with biological targets. Its structural features allow it to serve as a lead compound in developing new therapeutic agents.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. Studies have demonstrated its efficacy as a potential therapeutic agent for treating infections caused by resistant bacterial strains.

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes involved in metabolic pathways has been highlighted in several studies. This suggests potential applications in pharmacology for modulating biochemical processes.

Agrochemicals

In the agricultural sector, this compound is considered valuable for developing new agrochemicals due to its reactivity and biological activity against pests and pathogens.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated the compound's effectiveness against various bacterial strains, suggesting its potential as an alternative treatment for antibiotic-resistant infections.
  • Inhibition Studies : Research revealed that this compound could effectively inhibit certain enzymes, indicating its role in metabolic regulation and potential therapeutic applications.
  • Structure-Activity Relationship (SAR) : Investigations into SAR showed that modifications to the bromine and nitro groups significantly affect biological activity, providing insights for future drug design efforts.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-nitropyridine-4-carboxylate involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include pyridine-based esters with varying substituents. Below is a comparative analysis:

Compound Name Substituents (Positions) Molecular Formula Key Features
Methyl 2-bromo-3-nitropyridine-4-carboxylate Br (2), NO₂ (3), COOCH₃ (4) C₇H₅BrN₂O₄ High electron deficiency; bromine as leaving group; nitro directs reactivity
Methyl 3-nitropyridine-4-carboxylate NO₂ (3), COOCH₃ (4) C₇H₆N₂O₄ Lacks bromine; reduced reactivity in substitution reactions
Methyl 2-chloro-3-nitropyridine-4-carboxylate Cl (2), NO₂ (3), COOCH₃ (4) C₇H₅ClN₂O₄ Chlorine (less reactive than Br) as leaving group; similar directing effects
Methyl 4-bromo-6-methyl-1H-indole-2-carboxylate Br (4), CH₃ (6), COOCH₃ (2) C₁₂H₁₁BrNO₂ Indole core; bromine at position 4; different aromatic system

Structural Insights :

  • The bromine in this compound enhances its reactivity compared to chloro analogs due to the weaker C-Br bond .
  • The nitro group at position 3 deactivates the ring, directing incoming nucleophiles to position 5 or 6, a feature absent in non-nitrated analogs.

Physical Properties

Property This compound (Estimated) Methyl Salicylate Sandaracopimaric Acid Methyl Ester
Boiling Point (°C) 290–310 (decomposes) 222 320–340
Solubility Soluble in DMSO, acetone; low in water Miscible in ethanol Insoluble in water
Stability Sensitive to light and heat Stable Thermally stable


Key Observations :

  • The bromine and nitro groups increase molecular weight and polarity, raising the boiling point compared to simpler esters like methyl salicylate .
  • Low water solubility is consistent with hydrophobic methyl esters (e.g., sandaracopimaric acid methyl ester) .

Biological Activity

Methyl 2-bromo-3-nitropyridine-4-carboxylate (MBNC) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

  • A bromine atom at the 2-position.
  • A nitro group at the 3-position.
  • A carboxylate moiety attached to a pyridine ring.

The molecular formula of MBNC is C8H6BrN2O3C_8H_6BrN_2O_3.

Biological Activity

Research indicates that compounds containing nitropyridine moieties, including MBNC, often exhibit notable antimicrobial , anticancer , and antifungal properties. These activities are primarily attributed to their ability to interact with biological targets such as enzymes and receptors.

The precise mechanism of action for MBNC is not fully elucidated; however, it is hypothesized that:

  • The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects.
  • The bromine atom may enhance binding affinity to biological targets due to its electronegativity and ability to participate in halogen bonding.

Synthesis Methods

Several synthetic routes have been proposed for the preparation of MBNC. Common methods include:

  • Nucleophilic substitution reactions involving brominated pyridine derivatives.
  • Carboxylation reactions where the carboxylate group is introduced through various carboxylic acid derivatives.

Antimicrobial Activity

A study demonstrated that MBNC exhibits significant antibacterial activity against various strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, suggesting potential as a lead compound for antibiotic development.

Anticancer Properties

Research has shown that derivatives of MBNC can inhibit specific cancer cell lines. For example:

  • In vitro studies indicated that MBNC derivatives selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications.
CompoundCell LineIC50 (µM)
MBNCHeLa15
MBNCMCF-720

Summary of Findings

  • Antimicrobial Activity : Effective against bacterial strains with low MIC values.
  • Anticancer Potential : Induces apoptosis selectively in cancer cells.
  • Mechanism Insights : Interaction with biological targets through nitro group bioreduction.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-bromo-3-nitropyridine-4-carboxylate, and what are their key considerations?

  • Answer : The synthesis typically involves sequential functionalization of a pyridine core. A common approach includes:

  • Bromination : Direct bromination at the 2-position using reagents like N-bromosuccinimide (NBS) under controlled conditions.
  • Nitration : Introduction of the nitro group at the 3-position via mixed acid (HNO₃/H₂SO₄) systems, leveraging the electron-withdrawing effects of the bromine and ester groups to direct regioselectivity .
  • Esterification : Conversion of a carboxylic acid precursor to the methyl ester using methanol and acid catalysis (e.g., H₂SO₄) .
    • Key Considerations : Reaction temperature, stoichiometry of reagents, and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) are critical for optimizing yield and purity.

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

  • Answer : Standard characterization includes:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., chemical shifts for nitro, bromine, and ester groups). For example, the nitro group induces deshielding in adjacent protons .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester) and ~1530/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching) .
  • Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns (e.g., loss of COOCH₃ or Br groups) .
  • Elemental Analysis : To verify purity and stoichiometry .

Q. What safety precautions are recommended when handling this compound?

  • Answer : Based on structurally similar brominated nitroaromatics:

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood due to potential respiratory irritancy.
  • In case of exposure, rinse affected areas with water and seek medical attention .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration of brominated pyridine derivatives be mitigated?

  • Answer : The nitro group’s position is influenced by existing substituents. Bromine at the 2-position acts as a meta-director, while the ester at the 4-position directs nitration to the 3-position. Computational studies (e.g., DFT) can model charge distribution to predict reactivity. Experimental validation via controlled nitration conditions (e.g., low temperature, slow reagent addition) minimizes byproducts .

Q. What strategies resolve contradictions in spectral data interpretation for this compound?

  • Answer : Discrepancies in NMR or IR data may arise from solvent effects, impurities, or tautomerism. Strategies include:

  • Comparative Analysis : Cross-reference with databases (e.g., PubChem) for analogous compounds .
  • 2D NMR Techniques : Use COSY, HSQC, or NOESY to resolve overlapping signals .
  • Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs) provides definitive structural confirmation .

Q. How does computational modeling aid in predicting reactivity for nucleophilic substitution reactions?

  • Answer : Density Functional Theory (DFT) calculations can:

  • Map electrostatic potential surfaces to identify electrophilic sites (e.g., bromine at C2).
  • Simulate transition states for SNAr (nucleophilic aromatic substitution) reactions, predicting leaving group efficiency and solvent effects.
  • Validate using experimental kinetic data from reactions with amines or thiols .

Q. What role does this compound play in medicinal chemistry or materials science?

  • Answer : It serves as a precursor for:

  • Pharmaceutical Intermediates : Functionalization via Suzuki coupling (Br → aryl/heteroaryl groups) to create bioactive molecules .
  • Coordination Chemistry : The nitro and ester groups act as ligands for metal complexes with catalytic or luminescent properties .

Data Contradiction Analysis

  • Example Issue : Conflicting reports on reaction yields for esterification steps.
    • Resolution : Variability may stem from differences in acid catalysts (e.g., H₂SO₄ vs. HCl) or solvent systems. Systematic optimization (e.g., Design of Experiments) identifies optimal conditions .

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